Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-
Description
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a chemical compound that features a complex structure with both ethanol and benzylamine functionalities. This compound is notable for its unique combination of a tert-butyl group, a chlorine atom, and a hydroxyl group attached to a benzylamine moiety.
Properties
CAS No. |
5414-70-0 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C13H20ClNO2/c1-13(2,3)10-6-9(8-15-4-5-16)12(17)11(14)7-10/h6-7,15-17H,4-5,8H2,1-3H3 |
InChI Key |
FOJIEXPSXCEXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- typically involves the reaction of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to ensure consistent quality and high yield. Purification steps such as distillation or crystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and chlorine substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(5-tert-butyl-2-hydroxybenzyl)amino]-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethanol, 2-[(3-chloro-2-hydroxybenzyl)amino]-: Lacks the tert-butyl group, which may influence its lipophilicity and membrane permeability.
Ethanol, 2-[(5-tert-butyl-3-chloro-2-methoxybenzyl)amino]-: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a compound with significant biological activity, particularly in the realms of antioxidant properties, cytotoxicity, and gastroprotective effects. This article synthesizes findings from various studies to elucidate its biological mechanisms and potential applications.
- Molecular Formula : C13H20ClNO2
- Molecular Weight : 257.75 g/mol
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant activity , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. The antioxidant potential was evaluated using several assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Significant reduction observed |
| FRAP | High reducing power |
| Nitric Oxide Scavenging | Effective in reducing levels |
| Metal Chelating | Strong chelation capacity |
In vitro studies demonstrated that Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has a protective effect against oxidative damage in various cell lines, confirming its potential as an antioxidant agent .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using the MTT assay on WRL68 cell lines. The findings revealed an IC50 value exceeding 100 µg/mL, indicating a relatively low cytotoxic profile at tested concentrations. This suggests that while the compound may exert some cytotoxic effects, it is not excessively toxic to normal cells .
Gastroprotective Effects
A significant area of research has focused on the gastroprotective properties of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-. In a controlled study involving rats, the compound was administered prior to inducing gastric lesions with absolute ethanol. The results were promising:
- Dosage Groups : Rats were divided into groups receiving either a vehicle (10% Tween 20), Omeprazole (20 mg/kg), or varying doses of the test compound (5, 10, and 20 mg/kg).
- Findings :
- Increased gastric wall mucus secretion.
- Elevated pH levels in gastric contents.
- Reduced gastric lesions and malondialdehyde (MDA) levels.
- Histological analysis showed reduced submucosal edema and leukocyte infiltration.
These results suggest that the gastroprotective effect may be mediated through antioxidant activity and enhancement of mucosal defense mechanisms .
The underlying mechanisms contributing to the biological activity of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- include:
-
Antioxidant Mechanisms :
- Upregulation of superoxide dismutase (SOD).
- Reduction in oxidative stress markers such as MDA.
- Gastroprotective Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
